BenchChemオンラインストアへようこそ!

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Medicinal Chemistry Building Block Sourcing Structure–Property Relationships

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1243204-92-3) is a heterocyclic building block with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 g·mol⁻¹. It features a 1,2,4-trisubstituted benzene core bearing a nitrile group at the 1-position, a methoxy substituent at the 3-position, and a 4-methyl-1H-imidazol-1-yl moiety at the 4-position.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 1243204-92-3
Cat. No. B1393206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
CAS1243204-92-3
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=C(C=C(C=C2)C#N)OC
InChIInChI=1S/C12H11N3O/c1-9-7-15(8-14-9)11-4-3-10(6-13)5-12(11)16-2/h3-5,7-8H,1-2H3
InChIKeyPHDBCCIZTKTFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1243204-92-3): Procurement-Relevant Identity and Physicochemical Profile for Research Sourcing


3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1243204-92-3) is a heterocyclic building block with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 g·mol⁻¹ [1]. It features a 1,2,4-trisubstituted benzene core bearing a nitrile group at the 1-position, a methoxy substituent at the 3-position, and a 4-methyl-1H-imidazol-1-yl moiety at the 4-position [1]. Computed physicochemical descriptors include an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 50.8 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. This compound is not itself a marketed drug but is a documented synthetic intermediate in at least two distinct medicinal chemistry programs: the menin–MLL interaction inhibitor series culminating in MI-136 [2] and the gamma-secretase modulator (GSM) series yielding clinical candidate E2012 and preclinical candidate BPN-15606 [3][4]. Commercial sourcing is available from multiple vendors at standard purity specifications of ≥95% (HPLC), with batch-specific QC documentation (NMR, HPLC, GC) provided by suppliers such as Bidepharm and BLDpharm .

Why Generic Substitution of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1243204-92-3) with In-Class Benzonitrile Building Blocks Is Not Advisable Without Comparative Qualification


The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl) substitution pattern is not interchangeable with close structural analogs because even single-atom modifications at the 3-position (e.g., –OCH₃ → –F or –H) or removal of the 4-methyl group on the imidazole ring can alter electronic distribution, hydrogen-bonding capacity, and metabolic stability of downstream drug candidates [1]. The nitrile group serves as a synthetic handle for further elaboration (reduction to amine, hydrolysis to acid, cycloaddition to tetrazole), and its reactivity is modulated by the electron-donating 3-methoxy group [2]. In the menin–MLL inhibitor series, structure–activity relationship (SAR) studies demonstrated that modification of the benzonitrile-derived portion of the scaffold directly impacted binding affinity (Kd) and cellular potency (GI₅₀) [3]. Similarly, in gamma-secretase modulator programs, the 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl fragment is a conserved pharmacophoric element across multiple clinical and preclinical candidates, including E2012 and BPN-15606 [4][5]. Substituting this building block with a des-methoxy, des-methyl, or regioisomeric analog without re-optimization would risk loss of target engagement or altered drug metabolism and pharmacokinetics (DMPK) profiles in downstream compounds.

Quantitative Comparator Evidence: 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1243204-92-3) vs. Closest Structural Analogs for Research Procurement Decisions


Structural Differentiation: 3-Methoxy vs. 3-Fluoro Substitution at the Benzonitrile 3-Position

The target compound, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile, differs from its closest commercially available analog, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1280150-10-8), by a single atom substitution at the 3-position (–OCH₃ vs. –F). This substitution produces measurably different physicochemical properties relevant to downstream synthetic utility and drug-likeness. The methoxy derivative has a higher molecular weight (213.24 vs. 201.20 g·mol⁻¹), an additional hydrogen bond acceptor (3 vs. 2), and a larger TPSA (50.8 vs. ~28.7 Ų, computed), which can influence solubility, permeability, and protein binding of final drug candidates [1]. The methoxy group is electron-donating (+M effect), whereas fluorine is electron-withdrawing (–I effect), leading to divergent reactivity of the nitrile group in subsequent transformations [2].

Medicinal Chemistry Building Block Sourcing Structure–Property Relationships

Documented Synthetic Utility: Validated Intermediate in Menin–MLL and Gamma-Secretase Modulator Drug Discovery Programs

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile has a documented role as a key synthetic intermediate in at least two distinct, published drug discovery programs, whereas its 3-fluoro and des-methoxy analogs lack comparable multi-program validation. In the menin–MLL inhibitor program, this benzonitrile building block was used to construct the thienopyrimidine-based inhibitor series that yielded MI-136 (menin Kd = 24 nM, MLL-AF9 cell GI₅₀ = 0.55 μM) [1]. In the gamma-secretase modulator program, the same 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl fragment appears as a conserved substructure in clinical candidate E2012 (Phase I for Alzheimer's disease) and preclinical candidate BPN-15606 (Aβ42 IC₅₀ = 7 nM in SHSY5Y cells) [2][3]. The synthesis of this compound from 4-fluoro-3-methoxybenzonitrile and 4-methylimidazole has been explicitly described with a reported isolated yield of 53% (310 mg from 417 mg starting material at 2.76 mmol scale) .

Drug Discovery Intermediate Synthetic Building Block Patent-Linked Compound

Synthetic Accessibility: Reported Yield and Scalable Route Using Readily Available Starting Materials

A detailed synthetic procedure for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile has been published, employing 4-fluoro-3-methoxybenzonitrile (CAS 243128-37-2) and 4-methylimidazole (CAS 822-36-6) with Cs₂CO₃ in DMF at room temperature for 96 hours, yielding 310 mg (53% isolated yield) after chromatographic purification . The starting material 4-fluoro-3-methoxybenzonitrile is widely available commercially (e.g., CAS 243128-37-2, MW = 151.14 g·mol⁻¹) . By comparison, the analogous aldehyde derivative, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 870837-18-6), is prepared via a different synthetic route with a reported isolated yield of only 15% after recrystallization , suggesting that the nitrile congener may offer more favorable synthetic economics for larger-scale procurement or in-house synthesis.

Chemical Synthesis Process Chemistry Intermediate Sourcing

Commercial Availability: Multi-Vendor Sourcing with Batch-Specific QC Documentation (NMR, HPLC, GC)

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1243204-92-3) is stocked by multiple independent vendors including Bidepharm, BLDpharm, AKSci, ABCR, CymitQuimica, and Fujifilm Wako, with a standard purity specification of ≥95% (HPLC) . Bidepharm explicitly provides batch-specific QC documentation (NMR, HPLC, GC) . By contrast, the closely related 3-fluoro analog (CAS 1280150-10-8) shows narrower vendor coverage in publicly searchable catalogs . The nitrile derivative also benefits from defined long-term storage conditions (sealed, dry, room temperature) , and multiple pack sizes are available (100 mg to 5 g), enabling procurement at scales appropriate for both early discovery and lead optimization .

Vendor Comparison Quality Assurance Procurement Logistics

Recommended Application Scenarios for 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1243204-92-3) Based on Quantitative Evidence


Synthesis of Menin–MLL Protein–Protein Interaction Inhibitors for Oncology Research

This benzonitrile building block is a documented intermediate in the synthesis of thienopyrimidine-based menin–MLL interaction inhibitors, including the MI-136 series (menin Kd = 24 nM; MLL-AF9 cell GI₅₀ = 0.55 μM) [1]. Researchers targeting the menin–MLL axis in MLL-rearranged leukemias, castration-resistant prostate cancer, or endometrial cancer should prioritize this specific intermediate to ensure faithful reproduction of published SAR, as modification of the benzonitrile-derived fragment has been shown to impact binding affinity [1][2].

Construction of Gamma-Secretase Modulator (GSM) Scaffolds for Alzheimer's Disease Drug Discovery

The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl fragment is a conserved pharmacophoric element in the GSM clinical candidate E2012 and the preclinical candidate BPN-15606 (Aβ42 IC₅₀ = 7 nM in SHSY5Y cells) [3][4]. Medicinal chemistry teams pursuing Notch-sparing gamma-secretase modulation for Alzheimer's disease should source this specific benzonitrile as a key intermediate for constructing bicyclic heterocycle and dihydrobenzofuran amide series that have demonstrated in vivo Aβ42 lowering [3].

Structure–Activity Relationship (SAR) Exploration at the 3-Position of the Phenyl Ring in Imidazole-Containing Pharmacophores

For SAR campaigns exploring electronic and steric effects at the 3-position of the central phenyl ring, this 3-methoxy congener serves as a critical comparator to the 3-fluoro (CAS 1280150-10-8) and 3-hydrogen analogs. The contrasting electronic character (electron-donating –OCH₃ vs. electron-withdrawing –F) and higher hydrogen-bond acceptor count (3 vs. 2) can reveal specific contributions to target binding and ADME properties [5]. Procurement of all three analogs from verified sources enables systematic SAR evaluation within the same experimental framework.

Chemical Biology Probe Synthesis Requiring a Cyano Group as a Synthetic Handle or Metabolic Stable Bioisostere

The nitrile group can serve as a metabolic stable bioisostere for carbonyl or halogen substituents, or as a synthetic handle for further elaboration (reduction to aminomethyl, hydrolysis to carboxylic acid, or cycloaddition to tetrazole) [6]. The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl) substitution pattern provides a pre-functionalized scaffold that has been validated in at least two therapeutic target classes, making it a versatile starting point for chemical biology probe development [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.